

Technical Synthesis Guide: Methyl 2-hydroxy-3-propionylbenzoate

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Compound of Interest

Compound Name: *Methyl 2-hydroxy-3-propionylbenzoate*

CAS No.: 88466-30-2

Cat. No.: B1610046

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CAS Registry Number: 88466-30-2 Synonyms: Methyl 3-propionylsalicylate; 2-Hydroxy-3-propionylbenzoic acid methyl ester Target Audience: Synthetic Organic Chemists, Process Development Scientists Version: 1.0

Executive Summary & Chemical Profile[1][2][3][4]

Methyl 2-hydroxy-3-propionylbenzoate (MHPB) is a critical regioselective intermediate used primarily in the synthesis of flavones, chromones (e.g., proxicromil derivatives), and specialized agrochemicals.

The synthesis of MHPB presents a classic challenge in aromatic substitution: Regiocontrol. Direct acylation of methyl salicylate typically favors the 5-position (para to the hydroxyl) due to steric hindrance at the 3-position (sandwiched between the hydroxyl and the methyl ester). However, the 3-position is electronically activated by the hydroxyl group.

To achieve the 3-propionyl isomer exclusively, this guide details two distinct pathways:

- The Titanium-Mediated "One-Pot" Rearrangement (Recommended): A high-yield industrial route utilizing TiCl_4 chelation to direct substitution to the ortho (3-) position.
- The Classical Fries Rearrangement: A two-step protocol involving O-acylation followed by Aluminum Chloride (AlCl_3) catalyzed migration.

Physicochemical Properties[3][4][5][6][7]

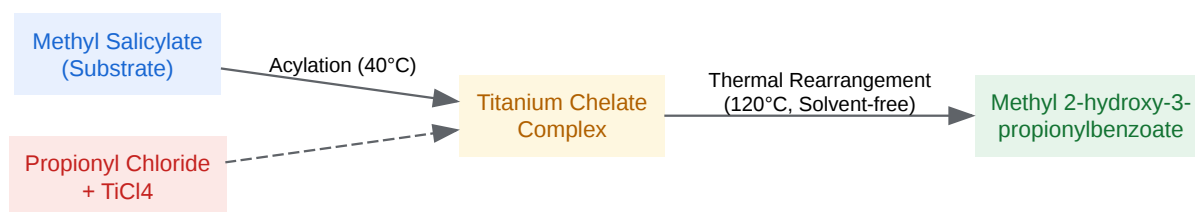
Property	Value	Source
Molecular Formula	$\text{C}_{11}\text{H}_{12}\text{O}_4$	
Molecular Weight	208.21 g/mol	
Appearance	Crystalline solid / Low-melting solid	[1]
Melting Point	43.0 – 44.0 °C	[2]
Boiling Point	110 °C @ 3 mmHg (approximate)	[3]
Solubility	Soluble in DCM, EtOAc, Chloroform; Insoluble in water	

Synthesis Pathway A: Titanium-Mediated Chelation (Recommended)

This protocol is superior for scale-up as it minimizes the formation of the 5-propionyl impurity. It exploits the high affinity of Titanium(IV) for oxygen to form a chelated complex between the phenolic oxygen and the carbonyl oxygen of the ester, exposing the 3-position for intramolecular delivery of the acyl group.

Mechanistic Pathway[6][7][8][9]

The reaction proceeds via an in situ formation of the O-propionyl ester, followed by a solvent-free thermal rearrangement. The TiCl_4 acts as a Lewis acid clamp, stabilizing the transition state at the sterically crowded 3-position.



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Figure 1: Titanium-mediated chelation pathway favoring the 3-position.

Detailed Protocol

Reagents:

- Methyl Salicylate (1.0 eq)
- Propionyl Chloride (1.2 eq)
- Titanium Tetrachloride (TiCl₄) (1.0 eq)
- Solvent: Carbon Disulfide (CS₂) or Dichloromethane (DCM) [Note: CS₂ is traditional but neurotoxic; DCM is a viable modern alternative for the initial step]

Step-by-Step Methodology:

- Preparation: In a dry 4-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve Methyl Salicylate (30.4 g, 0.2 mol) in CS₂ (200 mL).
- Acylation: Cool the solution to 10°C. Add Propionyl Chloride (20.4 g, 0.24 mol) dropwise over 20 minutes.
- Initial Heating: Warm the mixture to 40°C and stir for 4 hours. This forms the intermediate O-acyl species.
- Catalyst Addition: Cool the mixture to 0°C. Carefully add TiCl₄ (38.0 g, 0.2 mol) dropwise. Caution: Exothermic reaction.

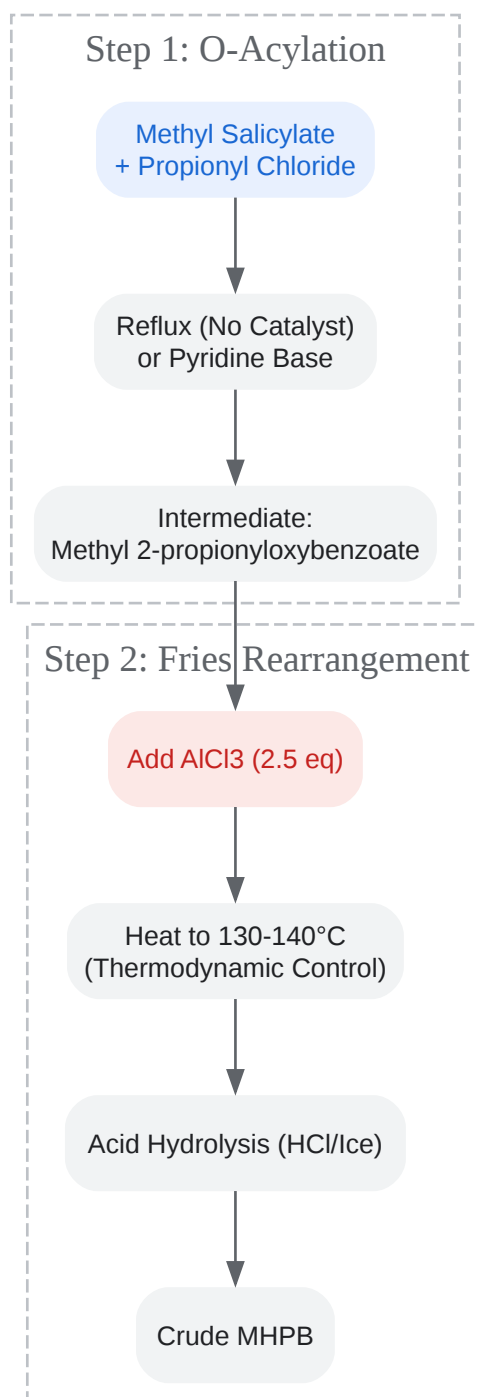
- **Solvent Strip:** Stir for 30 minutes. Then, set the apparatus for distillation (or use a rotary evaporator) to remove the CS₂/solvent completely under reduced pressure. You will be left with a viscous organometallic complex.
- **Thermal Rearrangement (The "Melt"):** Heat the solvent-free residue to 120°C in an oil bath. Maintain this temperature for 4 hours. This high-energy step drives the acyl group from the oxygen to the ortho-carbon (3-position).
- **Quench:** Cool the reaction mass to room temperature. Add crushed ice/water (300 mL) slowly to decompose the titanium complex.
- **Extraction:** Extract the aqueous mixture with Dichloromethane (3 x 100 mL).
- **Purification:** Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
- **Isolation:** Distill the residue under reduced pressure or recrystallize from ligroin/hexane to obtain the product.

Expected Yield: 80–85% Key Quality Attribute: Absence of 5-propionyl isomer (checked via ¹H NMR).

Synthesis Pathway B: Classical Fries Rearrangement

This method involves two discrete steps. It is useful if TiCl₄ handling is not feasible, though it often requires more rigorous purification to remove the 5-isomer.

Logic Flow



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Figure 2: Two-step classical Fries rearrangement workflow.

Detailed Protocol

Step 1: Synthesis of Methyl 2-propionyloxybenzoate

- Mix Methyl Salicylate (1.0 eq) and Propionyl Chloride (1.2 eq) in Toluene.
- Add a catalytic amount of Pyridine or Dimethylaniline.
- Reflux for 3 hours until HCl evolution ceases.
- Wash with dilute HCl, then NaHCO₃. Evaporate solvent to get the O-acylated intermediate.

Step 2: Aluminum Chloride Rearrangement

- Place Methyl 2-propionyloxybenzoate (20.8 g, 0.1 mol) in a flask.
- Add anhydrous Aluminum Chloride (AlCl₃) (16.0 g, 0.12 mol) in portions. The mixture will turn into a paste.
- Heat the mixture slowly to 130–140°C. The mass will become liquid and evolve HCl gas.
- Maintain temperature for 2 hours. Note: High temperature favors the ortho (3-) rearrangement over the para (5-) rearrangement.
- Cool and quench with ice/HCl.
- Extract with Chloroform.[1]
- Critical Purification: The crude product will contain both 3-propionyl and 5-propionyl isomers. Separation is best achieved via steam distillation (the 3-isomer is steam volatile due to intramolecular H-bonding; the 5-isomer is not) or fractional crystallization from Ligroin [2].

Analytical Validation

To validate the synthesis, compare the isolated product against these spectral expectations:

- ¹H NMR (CDCl₃, 400 MHz):
 - δ 11.5–12.0 ppm: Singlet (1H), Chelated Phenolic –OH (Downfield shift confirms 3-substitution and H-bonding with ketone).
 - δ 7.8–8.1 ppm: Multiplets (Aromatic protons).

- δ 3.9 ppm: Singlet (3H), Methyl ester ($-\text{COOCH}_3$).
- δ 2.9 ppm: Quartet (2H), Propionyl $-\text{CH}_2-$.
- δ 1.2 ppm: Triplet (3H), Propionyl $-\text{CH}_3$.
- IR Spectroscopy:
 - 1680 cm^{-1} : Ketone C=O (conjugated).
 - 1730 cm^{-1} : Ester C=O.
 - $2800\text{--}3200\text{ cm}^{-1}$: Broad OH stretch (often weak due to chelation).

Safety & Handling

- Titanium Tetrachloride (TiCl_4): Violently reactive with water, releasing HCl gas. Handle only under inert atmosphere (N_2/Ar). Use dry syringes and glassware.
- Carbon Disulfide (CS_2): Extremely flammable (flash point -30°C) and neurotoxic. Use in a high-efficiency fume hood. If possible, substitute with Dichloromethane (DCM) for the low-temperature steps, ensuring solvent is removed before the high-temperature melt.
- Aluminum Chloride (AlCl_3): Corrosive solid; reacts exothermically with moisture.

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